H-Gly-Pro-D-Arg-Pro-OH
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Overview
Description
H-Gly-Pro-D-Arg-Pro-OH is a synthetic peptide composed of glycine, proline, D-arginine, and proline. This compound is known for its role as an inhibitor of fibrinogen aggregation and fibrin polymerization . It has a molecular formula of C18H31N7O5 and a molecular weight of 425.48 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Gly-Pro-D-Arg-Pro-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is activated and coupled to the resin-bound peptide chain.
Deprotection: Removal of protecting groups from the amino acids to allow for the next coupling reaction.
Cleavage: The final peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
H-Gly-Pro-D-Arg-Pro-OH can undergo various chemical reactions, including:
Oxidation: This reaction can modify the peptide’s structure and function.
Reduction: Used to reduce disulfide bonds within the peptide.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Amino acid derivatives, coupling agents like HATU or DIC.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can yield reduced peptides with free thiol groups .
Scientific Research Applications
H-Gly-Pro-D-Arg-Pro-OH has a wide range of applications in scientific research:
Chemistry: Used as a model peptide in studies of peptide synthesis and modification.
Medicine: Potential therapeutic applications in preventing thrombosis and other clot-related disorders.
Industry: Utilized in the development of diagnostic assays and as a standard in peptide synthesis.
Mechanism of Action
H-Gly-Pro-D-Arg-Pro-OH exerts its effects by binding to the fibrinogen D domain, inhibiting the ability of fibrinogen to bind to fibrin monomers. This action prevents the polymerization of fibrin, thereby inhibiting blood clot formation . The molecular targets include fibrinogen and fibrin, and the pathways involved are related to the coagulation cascade .
Comparison with Similar Compounds
Similar Compounds
H-Gly-Pro-Arg-Pro-OH: Similar in structure but contains L-arginine instead of D-arginine.
Gly-Pro-Arg-Pro amide: An amide derivative with similar inhibitory properties.
Gly-Arg-Gly-Asp-Ser-Pro-Lys: Another peptide with similar applications in inhibiting fibrinogen aggregation.
Uniqueness
H-Gly-Pro-D-Arg-Pro-OH is unique due to the presence of D-arginine, which can confer different biological properties compared to its L-arginine counterpart. This difference can affect the peptide’s stability, binding affinity, and overall efficacy in inhibiting fibrinogen aggregation .
Properties
IUPAC Name |
(2S)-1-[(2R)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31N7O5/c19-10-14(26)24-8-2-5-12(24)15(27)23-11(4-1-7-22-18(20)21)16(28)25-9-3-6-13(25)17(29)30/h11-13H,1-10,19H2,(H,23,27)(H,29,30)(H4,20,21,22)/t11-,12+,13+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXPZDDCNKXMOMC-AGIUHOORSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CN)C(=O)NC(CCCN=C(N)N)C(=O)N2CCCC2C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CN)C(=O)N[C@H](CCCN=C(N)N)C(=O)N2CCC[C@H]2C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31N7O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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